molecular formula C34H44O13 B595614 Taccalonolide B CAS No. 108885-69-4

Taccalonolide B

Cat. No.: B595614
CAS No.: 108885-69-4
M. Wt: 660.7 g/mol
InChI Key: FFQOXBQSZPYHSA-MPOUNFKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Taccalonolide B can be synthesized through a series of chemical reactions starting from natural extracts. One common method involves the reduction of taccalonolide A to obtain this compound, followed by epoxidation to form an epoxy group at positions C22 and C23 . The reduction is typically carried out using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing extraction and purification processes from Tacca plant species. The use of biotechnological approaches, such as plant cell cultures, is also being explored to enhance yield and scalability .

Comparison with Similar Compounds

Uniqueness of Taccalonolide B:

This compound represents a promising compound in the field of cancer therapy, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.

Biological Activity

Taccalonolide B is a member of a unique class of microtubule-stabilizing agents derived from the plant genus Tacca. These compounds have garnered significant attention due to their potential to overcome drug resistance mechanisms commonly associated with traditional chemotherapeutic agents like taxanes. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and comparative efficacy against various cancer cell lines.

Overview of Taccalonolides

Taccalonolides are characterized by their highly oxygenated pentacyclic steroid structure. They exhibit potent microtubule-stabilizing properties, which are crucial for their anticancer activity. Unlike conventional microtubule stabilizers, Taccalonolides do not bind directly to tubulin but instead stabilize microtubules through unique interactions that allow them to circumvent resistance mechanisms associated with P-glycoprotein (Pgp) and βIII-tubulin overexpression .

This compound acts primarily by covalently binding to β-tubulin, leading to the stabilization of microtubules and subsequent mitotic arrest in cancer cells. This mechanism is particularly effective in overcoming resistance seen with taxanes, as Taccalonolides retain efficacy in cell lines that express high levels of drug resistance proteins .

Key Mechanistic Insights:

  • Covalent Binding : this compound binds irreversibly to specific residues on β-tubulin, facilitating tubulin polymerization and stabilization .
  • Mitotic Arrest : Treatment with this compound results in the accumulation of cells in mitosis, characterized by abnormal mitotic spindles and disrupted cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the chemical structure can lead to significant differences in potency and efficacy. For instance, modifications at specific carbon positions have been shown to enhance or diminish the antiproliferative effects against various cancer cell lines.

Taccalonolide Variant IC50 (nM) Notes
Taccalonolide A32Most potent among initial variants
This compound50Improved potency compared to A
Taccalonolide N80Less potent than A and B
Taccalonolide R130Lowest potency among tested variants

Efficacy Against Cancer Cell Lines

This compound has demonstrated significant antiproliferative activity across various cancer cell lines, including those resistant to traditional therapies. Studies have shown that it retains effectiveness against cell lines overexpressing Pgp and MRP7, which are common mechanisms of drug resistance.

Case Studies:

  • HeLa Cells : In vitro studies indicated that this compound exhibited a GI50 value of approximately 50 nM against HeLa cells, demonstrating its potent growth-inhibitory effects .
  • Breast Cancer Models : In vivo models using MDA-MB-231 breast cancer xenografts showed that intratumoral administration of this compound resulted in significant tumor reduction, underscoring its therapeutic potential .

Comparative Analysis with Taxanes

Taccalonolides, including this compound, have been shown to outperform taxanes like paclitaxel in several contexts:

  • Resistance Mechanisms : While taxanes are often ineffective against tumors expressing high levels of βIII-tubulin or Pgp, Taccalonolides maintain their efficacy under these conditions .
  • Potency : The IC50 values for Taccalonolides are often in the low nanomolar range compared to micromolar ranges for many taxanes, indicating a more potent action against resistant cancer cells .

Q & A

Basic Research Questions

Q. What experimental methodologies are critical for identifying and validating the microtubule-stabilizing activity of Taccalonolide B?

  • Answer : Use immunofluorescence microscopy to visualize microtubule bundling in interphase cells (e.g., HeLa cells) and flow cytometry to quantify G2/M phase arrest . Pair these with dose-response assays (e.g., IC50 determination via cell viability assays) to assess antiproliferative potency. Structural validation requires 1D/2D NMR and HR-ESI-MS for elucidation of acetyl/epoxy groups, as demonstrated in taccalonolide derivatives .

Q. How does this compound overcome multidrug resistance (MDR) mechanisms in cancer cells compared to taxanes?

  • Answer : Design comparative studies using P-glycoprotein (Pgp)-overexpressing cell lines. This compound retains efficacy in resistant models due to its distinct β-tubulin binding site, avoiding efflux pumps. Validate via competitive binding assays with fluorescent paclitaxel analogs and ATPase activity assays .

Q. What in vitro models are optimal for evaluating this compound’s mechanism of mitotic arrest?

  • Answer : Synchronize cells in mitosis (e.g., nocodazole block) and treat with this compound. Analyze mitotic spindles via confocal microscopy (α/β-tubulin staining) and quantify mitotic index. Combine with live-cell imaging to track microtubule dynamics .

Advanced Research Questions

Q. How can structural modifications (e.g., C-22,23 epoxidation) enhance this compound’s potency, and what analytical techniques confirm these changes?

  • Answer : Semisynthetic epoxidation (e.g., mCPBA treatment) of taccalonolide precursors improves potency 100-fold. Validate modifications via HMBC correlations in NMR (e.g., δ 170.8 ppm for acetylated H-7) and antiproliferative assays. Compare IC50 values of derivatives (e.g., Taccalonolide AJ: 4.2 nM vs. This compound: 208 nM) .

Q. What contradictions exist between in vitro microtubule stabilization and in vivo antitumor efficacy among taccalonolide analogs?

  • Answer : Taccalonolides AF (in vivo active) and AJ (inactive despite similar in vitro potency) highlight pharmacokinetic disparities. Address via metabolic stability assays (e.g., liver microsome incubation) and PK/PD modeling in xenograft models. Measure bioavailability and tissue distribution .

Q. How does this compound’s covalent binding to β-tubulin differ from non-covalent stabilizers like paclitaxel?

  • Answer : Use tubulin polymerization assays with purified protein. This compound forms irreversible bonds, confirmed by mass spectrometry and competitive displacement assays with [³H]-paclitaxel. Molecular dynamics simulations further map binding to luminal/pore taxane sites .

Q. What strategies reconcile discrepancies in this compound’s activity across cell lines with varying tubulin isotype expression?

  • Answer : Profile β-tubulin isotypes (e.g., βIII-tubulin) via qRT-PCR/Western blot in sensitive vs. resistant lines. Use siRNA knockdowns to isolate isotype-specific effects. Correlate with microtubule dynamics parameters (e.g., catastrophe frequency) .

Q. Methodological Considerations

  • Data Analysis : Address variability in IC50 values by normalizing to cell confluence metrics (e.g., IncuCyte) and validating with clonogenic assays .
  • Structural Studies : Prioritize crystallography or cryo-EM for taccalonolide-tubulin complexes, supplemented by molecular docking .
  • In Vivo Models : Use orthotopic xenografts (e.g., MDA-MB-231 breast cancer) with bioluminescent monitoring. Include toxicity endpoints (e.g., neuropathy scoring) .

Properties

IUPAC Name

[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQOXBQSZPYHSA-MPOUNFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601099963
Record name 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108885-69-4
Record name 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108885-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601099963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.